molecular formula C17H16N2O3S B1222399 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B1222399
M. Wt: 328.4 g/mol
InChI Key: AULWRMWVYRKDQT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a dimethoxybenzene.

Scientific Research Applications

Antimicrobial Activity

Benzothiazoles, including compounds structurally related to 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have demonstrated potent antimicrobial properties. A study by Abbas et al. (2014) focused on the synthesis of benzothiazole derivatives and tested their antimicrobial activity, revealing their potential in combating microbial infections.

Antipsychotic Properties

Research by Högberg et al. (1990) investigated benzamide derivatives including 3,4-dimethoxy variants for their antipsychotic properties. They found that these compounds exhibit significant affinity for dopamine receptors, suggesting their usefulness in psychiatric medication development.

Anticonvulsant and Neuroprotective Effects

A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, closely related to the compound , highlighted their effectiveness in seizure management and neuroprotection. The study underscored the compounds' potential in treating neurological disorders without significant toxicity.

Antidiabetic Potential

Nomura et al. (1999) explored benzamide derivatives, including 3,4-dimethoxy versions, for their antihyperglycemic effects. They identified a particular compound, KRP-297, with promising antidiabetic properties, suggesting a potential role for similar compounds in diabetes treatment (Nomura et al., 1999).

Anti-fibrotic and Anticancer Applications

Studies have also examined the role of benzamide derivatives in fibrosis and cancer. For instance, Kim et al. (2008) and Waghmare et al. (2013) investigated benzamide compounds' pharmacokinetics, anti-fibrotic properties, and anticancer activities, showing their diverse therapeutic potential.

Antioxidant and Antibacterial Properties

Research into benzamide derivatives has also revealed their antioxidant and antibacterial effects. A study by Yakan et al. (2020) synthesized novel compounds from 2,3-dimethoxybenzoic acid, demonstrating their efficacy as antioxidants and antibacterials, underscoring their potential in various therapeutic applications.

Synthesis and Characterization Studies

Extensive work has been done on the synthesis and structural characterization of benzothiazole derivatives. Jagtap et al. (2010) and Ćaleta et al. (2008) focused on synthesizing novel benzothiazole derivatives, contributing to a deeper understanding of their chemical properties and potential applications.

properties

Product Name

3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C17H16N2O3S/c1-10-18-13-6-5-12(9-16(13)23-10)19-17(20)11-4-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20)

InChI Key

AULWRMWVYRKDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

solubility

3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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